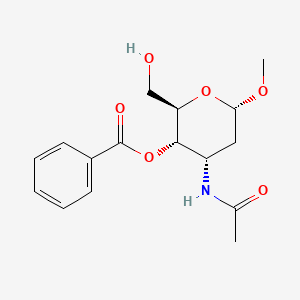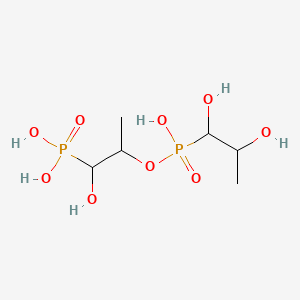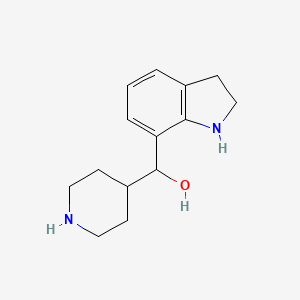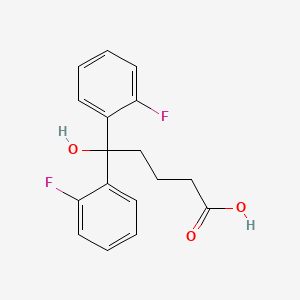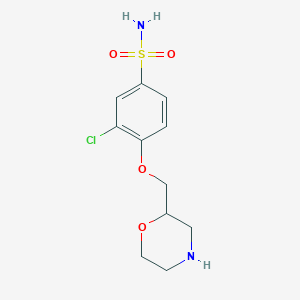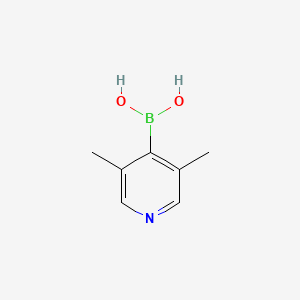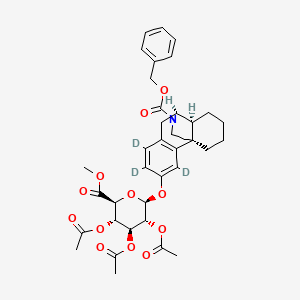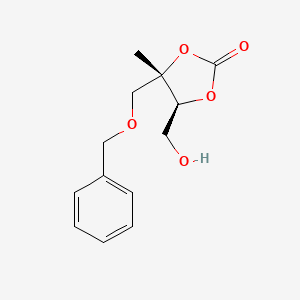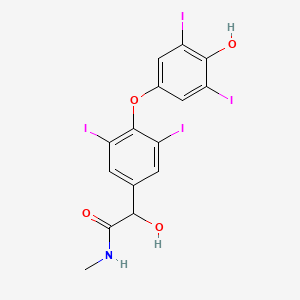
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide: is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide involves several steps, starting with the iodination of phenolic compounds. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination. The hydroxyl groups are introduced through subsequent reactions involving hydrolysis and esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include deiodinated derivatives, quinones, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and other iodine-dependent processes. The hydroxyl groups may also contribute to its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5,3’,5’-Tetraiodo Thyrolactic Acid
- 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
Uniqueness
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11I4NO4 |
|---|---|
Molecular Weight |
776.87 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H11I4NO4/c1-20-15(23)12(21)6-2-10(18)14(11(19)3-6)24-7-4-8(16)13(22)9(17)5-7/h2-5,12,21-22H,1H3,(H,20,23) |
InChI Key |
UBVLGDFYKKXFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


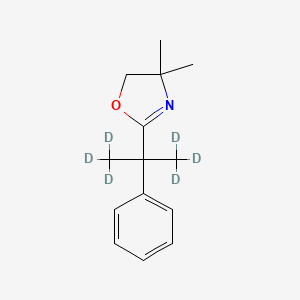
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)

